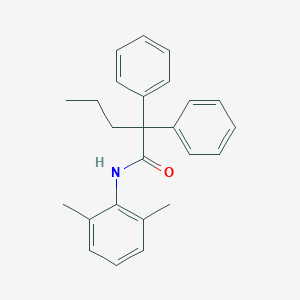![molecular formula C22H20N6OS B286658 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether](/img/structure/B286658.png)
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of triazolothiadiazole derivatives and has shown promising results in various research applications.
Mechanism of Action
The mechanism of action of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is not yet fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Numerous studies have reported the biochemical and physiological effects of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether. Some of the most significant effects include its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various microbial pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether. Some of the most promising future directions include the development of more efficient synthesis methods, the identification of the compound's precise mechanism of action, and the exploration of its potential applications in other scientific research fields such as neuroscience and immunology.
Conclusion:
In conclusion, 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether is a promising chemical compound that has shown potential in various scientific research applications. While further research is needed to fully understand the compound's mechanism of action and potential applications, the current research suggests that this compound could be a valuable tool in the development of new treatments for a variety of diseases and conditions.
Synthesis Methods
The synthesis of 4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-ethylphenyl hydrazine with 4-nitrophenyl isothiocyanate, followed by the reaction with 5-methyl-1H-pyrazole-4-carboxylic acid hydrazide and 4-aminophenol. The final product is obtained by the reaction of the intermediate with 4-chloromethylphenyl ether.
Scientific Research Applications
4-{6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether has been extensively studied for its potential applications in various scientific research fields. Some of the most promising research applications of this compound include its use as an anti-inflammatory agent, anti-cancer agent, and anti-microbial agent.
properties
Molecular Formula |
C22H20N6OS |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-[1-(2-ethylphenyl)-5-methylpyrazol-4-yl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H20N6OS/c1-4-15-7-5-6-8-19(15)27-14(2)18(13-23-27)21-26-28-20(24-25-22(28)30-21)16-9-11-17(29-3)12-10-16/h5-13H,4H2,1-3H3 |
InChI Key |
UVAVXUBYPYDQDR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC)C |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)

![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)

![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)



![2,2-diphenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286597.png)